molecular formula C9H8N2O2 B155549 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 1912-42-1

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B155549
CAS No.: 1912-42-1
M. Wt: 176.17 g/mol
InChI Key: NQHGQOVKJGGLKE-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 7-azaindole-3-acetic acid, is a high-purity heterocyclic building block with the CAS Number 1912-42-1 . This compound, with the molecular formula C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, is a valuable synthon in medicinal chemistry and drug discovery research . The 7-azaindole core is a privileged scaffold in the design of biologically active molecules, often serving as a bioisostere for purines . The acetic acid side chain at the 3-position provides a versatile handle for further functionalization, enabling researchers to link the heterocyclic core to other molecular fragments through amide bond formation or esterification . This makes it a critical intermediate in the synthesis of more complex compounds for various research programs. As a key starting material, it is frequently utilized in the exploration of new therapeutic agents. Please handle this product with appropriate care. Safety information indicates it may be harmful if swallowed and may cause skin irritation . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGQOVKJGGLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940719
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-42-1
Record name 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid
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Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid
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Record name 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
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Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction enables efficient aryl-aryl bond formation between halogenated azaindoles and boronic acids. For example, 5-bromo-7-azaindole undergoes coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in a dioxane/water (2.5:1) solvent system at 80°C. This method achieves yields exceeding 68% for 5-aryl-7-azaindoles.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3 equiv)

  • Temperature: 80°C

  • Time: 1–16 hours

Bromination at the 3-Position

Regioselective bromination introduces reactivity at the 3-position for downstream functionalization. Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux achieves 3-bromo-pyrrolo[2,3-b]pyridine derivatives. Alternative methods employ bromine in chloroform at 0°C–25°C, though NBS offers superior selectivity for large-scale synthesis.

Protecting Group Strategies

N-1 Protection with Tosyl Groups

To prevent unwanted side reactions during functionalization, the pyrrolo[2,3-b]pyridine nitrogen is protected using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with aqueous NaOH. Deprotection employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C.

Protection Steps:

  • Tosylation:

    • Reagent: TsCl (1.2 equiv)

    • Base: 6 N NaOH

    • Solvent: DCM/H₂O bilayer

    • Time: 1 hour

Purification and Isolation

Ion-Exchange Chromatography

Crude products are purified using Dowex 50WX2-400 resin. The compound binds to the resin in methanol and is eluted with 4 N NH₃ in methanol, achieving >95% purity.

Recrystallization

Ethyl acetate/hexane (1:3) mixtures recrystallize the acetic acid derivative, yielding colorless crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyanide Hydrolysis3-Bromo-pyrrolo[2,3-b]pyridineNaCN, NaOH65–7292
Suzuki Coupling3-Bromo derivativeCH₂COOEt-Bpin, Pd(OAc)₂58–6389
Grignard Alkylation3-Keto intermediateCH₂MgBr, CO₂41–4985

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination: Competing bromination at the 5-position remains a concern. Using NBS with AIBN in CCl₄ improves 3-position selectivity to >90%.

  • Catalyst Loading Reduction: Nanopalladium catalysts (0.5 mol%) achieve comparable yields to traditional Pd(dppf)Cl₂ systems, lowering costs.

  • Green Chemistry Approaches: Water-ethanol solvent mixtures for hydrolysis reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is its role as an inhibitor of the SGK-1 kinase. SGK-1 (Serum/Glucocorticoid-regulated Kinase 1) is involved in various cellular processes, including electrolyte balance and cell proliferation. Inhibiting SGK-1 can have therapeutic implications for conditions such as:

  • Renal Diseases : The compound has been studied for its potential to treat renal disorders by modulating SGK-1 activity, which is linked to sodium retention and blood pressure regulation .
  • Cardiovascular Diseases : The inhibition of SGK-1 may also help manage cardiovascular diseases by preventing inappropriate cell proliferation and remodeling associated with heart failure .

Cancer Research

Research indicates that compounds like this compound may play a role in cancer therapy through their action on various signaling pathways. By inhibiting kinases that promote tumor growth and survival, this compound could contribute to developing new cancer treatments .

Neuroscience

Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds may have neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases. This area remains under investigation but shows promise based on initial findings regarding cellular signaling modulation .

Case Study Table

StudyFocusFindings
Patent WO2006063167A1SGK-1 InhibitionDemonstrated efficacy in regulating sodium transport in renal cells, suggesting therapeutic potential for renal and cardiovascular diseases .
Patent US20140256704A1Cancer TreatmentIdentified as a SIK2 inhibitor with potential applications in cancer therapy through modulation of cell signaling pathways .
Research ArticleNeuroprotective EffectsInitial findings suggest that derivatives can provide neuroprotection by modulating inflammatory responses in neuronal cells .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

Positional Isomers
  • 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic Acid Hydrochloride (CAS 1803608-72-1):

    • Differs in the fused ring system (pyrrolo[2,3-c ]pyridine vs. [2,3-b ]pyridine), altering electronic properties.
    • Exhibits a lower molecular weight (212.64 g/mol) due to the hydrochloride salt .
    • Hazard profile includes H315 (skin irritation) and H335 (respiratory irritation), suggesting higher toxicity than the target compound .
  • 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)acetic Acid (CAS 27663-72-5): Acetic acid group at position 5 instead of 3.
Functional Group Modifications
  • 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid (CAS 478677-93-9):

    • Replaces the acetic acid’s α-hydrogen with an oxo group, forming a glyoxylic acid derivative.
    • Molecular formula: C₉H₆N₂O₃, with increased polarity due to the ketone group .
    • Likely exhibits stronger acidity (pKa ~1.5–2.5) compared to the target compound (pKa ~4–5) .
  • 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 1033202-89-9): Features a three-carbon chain instead of acetic acid’s two-carbon chain. Similarity score: 0.89; longer chain may reduce solubility but enhance lipophilicity .

Pharmacologically Active Derivatives

Fevipiprant (NVP-QAW039)
  • Structure: 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid .
  • Key modifications:
    • Methyl group at position 2 of pyrrolopyridine improves metabolic stability.
    • Trifluoromethyl and methylsulfonyl groups on the benzyl ring enhance DP2 receptor binding (IC₅₀ = 1.2 nM) and residence time (>6 hours) .
  • Clinical relevance: Reduces eosinophilic inflammation in asthma patients with a favorable safety profile .
NVP-QAV680 (Predecessor to Fevipiprant)
  • Lacks the trifluoromethyl and methylsulfonyl groups, resulting in lower potency (IC₅₀ = 8.3 nM) and shorter receptor residence time .

Biological Activity

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolo[2,3-b]pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_2O_2, with a molecular weight of approximately 218.21 g/mol. The compound features a carboxylic acid functional group which may contribute to its biological activity through hydrogen bonding and ionic interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, the inhibition of cyclin-dependent kinase 1 (CDK1) has been identified as a critical mechanism underlying the anticancer activity of these compounds.

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 6bPATU-T5.7CDK1 Inhibition
Compound 6bHs766T10.7Induction of Apoptosis
Compound XPDAC38.0CDK1 Inhibition

In a study evaluating the antiproliferative effects of various derivatives, compound 6b demonstrated an IC50 value ranging from 5.7 to 10.7 µM , indicating potent activity against pancreatic ductal adenocarcinoma (PDAC) cells. The mechanism involved the induction of apoptosis and significant reduction in CDK1 expression levels in treated cells .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be measured through various assays such as DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A71%82%
Compound B30%Moderate

The results indicate that certain derivatives exhibit high antioxidant activity, suggesting their potential role in preventing oxidative damage in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as CDK1, which plays a pivotal role in cell cycle regulation and apoptosis induction.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells by promoting externalization of phosphatidylserine on the cell membrane.
  • Antioxidant Effects : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Case Studies

A notable case study involved the application of pyrrolo[2,3-b]pyridine derivatives in treating PDAC. The study revealed that these compounds not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapy agents like gemcitabine by sensitizing resistant cancer cells.

Q & A

Q. Advanced Research Focus

  • Model selection : Asthma studies use ovalbumin-challenged mice or humanized eosinophil models to evaluate airway inflammation .
  • Dosage : Fevipiprant’s efficacy in Phase II trials (150–450 mg/day) informs dose-ranging studies .
  • Metabolic monitoring : LC-MS/MS quantifies parent compound and glucuronide metabolites in plasma to assess hepatic/renal clearance .

What analytical challenges arise in characterizing pyrrolopyridine-acetic acid conjugates?

Q. Advanced Research Focus

  • Tautomerism : The pyrrolopyridine core exhibits pH-dependent tautomerism, complicating NMR interpretation. Deuterated solvents (DMSO-d₆) and variable-temperature NMR mitigate this .
  • Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolytic byproducts (e.g., glyoxylic acid derivatives), requiring orthogonal methods (HPLC-MS/MS) .

How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Advanced Research Focus
Systematic SAR involves:

  • Positional scanning : Introducing substituents at C-1, C-2, or C-7 alters potency. For example, 7-azaindole analogs show enhanced kinase inhibition .
  • Pharmacophore modeling : QSAR studies prioritize electron-withdrawing groups (e.g., CF₃) for receptor affinity .
  • High-throughput screening : Libraries of 24+ derivatives identify leads with >10-fold improved activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Reactant of Route 2
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.